1-Methoxypentan-2-ol
Overview
Description
1-Methoxypentan-2-ol is an organic compound with the molecular formula C6H14O2. It is a type of alcohol, specifically a secondary alcohol, due to the presence of a hydroxyl group (-OH) attached to the second carbon atom in the pentane chain.
Preparation Methods
1-Methoxypentan-2-ol can be synthesized through various methods. One common method involves the addition of methanol to propylene oxide using sodium hydroxide as a catalyst. This reaction typically yields a mixture of 1-methoxy-2-propanol, 2-methoxy-1-propanol, and dipropylene glycol monomethyl ether . Industrial production methods often involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxypentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methoxypentan-2-ol has various applications in scientific research, including:
Chemistry: It is used as a solvent and an intermediate in the synthesis of other organic compounds.
Biology: It can be used in the preparation of biological samples and as a reagent in biochemical assays.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 1-methoxypentan-2-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, which can affect its solubility and reactivity. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
1-Methoxypentan-2-ol can be compared with other similar compounds, such as:
Methanol (CH3OH): A simple alcohol with a single carbon atom.
Ethanol (CH3CH2OH): A two-carbon alcohol commonly used in beverages and as a solvent.
2-Methyl-1-pentanol (C6H14O): Another six-carbon alcohol with a different structural arrangement. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physical and chemical properties compared to other alcohols.
Properties
IUPAC Name |
1-methoxypentan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-4-6(7)5-8-2/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUCQGGLQMBZBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(COC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626046 | |
Record name | 1-Methoxypentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53892-32-3 | |
Record name | 1-Methoxypentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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